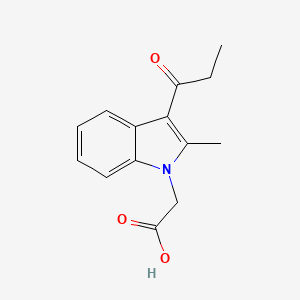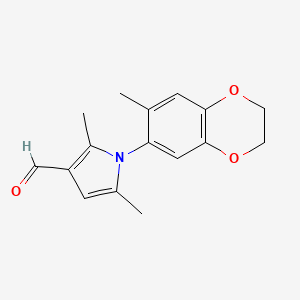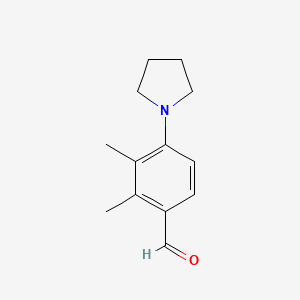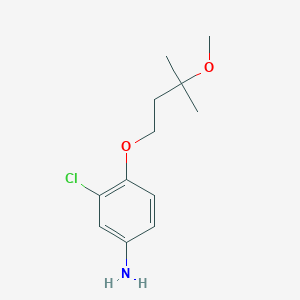
(2-Methyl-3-propionyl-indol-1-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-3-propionyl-indol-1-yl)-acetic acid (MPIA) is a novel organic compound that has recently gained a great deal of attention due to its potential applications in the field of medicinal chemistry. MPIA is a derivative of indole-3-acetic acid (IAA), which is an important plant hormone involved in the regulation of a variety of physiological processes. MPIA has been found to possess a number of unique properties, including a high affinity for metal ions, a high stability in aqueous solutions, and a low toxicity profile. In addition, MPIA has been shown to have a range of potential applications in the fields of biochemistry and medicinal chemistry, including its potential use as a therapeutic agent and as a research tool.
Applications De Recherche Scientifique
Bacterial Catabolism of Indole Derivatives
Indole-3-acetic acid (IAA) is a well-studied molecule due to its role as a plant growth hormone. Research has identified bacteria capable of degrading IAA through specific gene clusters, suggesting potential applications in bioremediation and the development of bacterial strains for agricultural purposes (Laird, Flores, & Leveau, 2020).
Effects on Material Corrosion
Studies have shown that acetic acid and similar carboxylic acids can influence the corrosion of materials like copper, which is critical for understanding how to protect industrial equipment and infrastructure in environments where these acids are present (Bastidas & La Iglesia, 2007).
Organic Solvent Applications
The extraction efficiencies of carboxylic acids, including acetic acid derivatives, have been reviewed, highlighting their potential in separation processes and the purification of chemicals, which is essential for pharmaceutical and chemical manufacturing industries (Djas & Henczka, 2018).
Environmental Impacts and Treatment
Research on the treatment of wastewater containing various organic acids points towards the need for efficient removal techniques, potentially involving biotechnological approaches for detoxification and recovery of resources (Goodwin, Carra, Campo, & Soares, 2018).
Drug Synthesis and Medical Applications
Levulinic acid, a derivative related to acetic acid, has been highlighted for its role in drug synthesis, offering a pathway to more cost-effective and cleaner reactions in the pharmaceutical industry, which could be relevant for the synthesis pathways involving "(2-Methyl-3-propionyl-indol-1-yl)-acetic acid" (Zhang et al., 2021).
Propriétés
IUPAC Name |
2-(2-methyl-3-propanoylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-12(16)14-9(2)15(8-13(17)18)11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCYFNRAOWOQQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(C2=CC=CC=C21)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236824 |
Source


|
| Record name | 2-Methyl-3-(1-oxopropyl)-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-3-propionyl-indol-1-yl)-acetic acid | |
CAS RN |
883543-84-8 |
Source


|
| Record name | 2-Methyl-3-(1-oxopropyl)-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(1-oxopropyl)-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)
![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)







